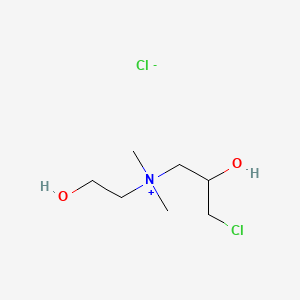
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline: is a synthetic organic compound that belongs to the class of isoxazolines. Isoxazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline typically involves the following steps:
Formation of the Isoxazoline Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Imidazole Group: This step involves the alkylation of the isoxazoline ring with an imidazole derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, R-OH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(4-methoxyphenyl)-2-methylisoxazoline: Lacks the imidazole group.
3-(1H-Imidazol-1-ylmethyl)-2-methylisoxazoline: Lacks the methoxyphenyl groups.
3,5-Bis(4-hydroxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline: Hydroxy groups instead of methoxy groups.
Uniqueness
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline: is unique due to the presence of both methoxyphenyl and imidazole groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
113614-44-1 |
|---|---|
Fórmula molecular |
C22H25N3O3 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
(3S,5S)-3-(imidazol-1-ylmethyl)-3,5-bis(4-methoxyphenyl)-2-methyl-1,2-oxazolidine |
InChI |
InChI=1S/C22H25N3O3/c1-24-22(15-25-13-12-23-16-25,18-6-10-20(27-3)11-7-18)14-21(28-24)17-4-8-19(26-2)9-5-17/h4-13,16,21H,14-15H2,1-3H3/t21-,22+/m0/s1 |
Clave InChI |
CNYROMOXLMPVQK-FCHUYYIVSA-N |
SMILES isomérico |
CN1[C@](C[C@H](O1)C2=CC=C(C=C2)OC)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
SMILES canónico |
CN1C(CC(O1)C2=CC=C(C=C2)OC)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


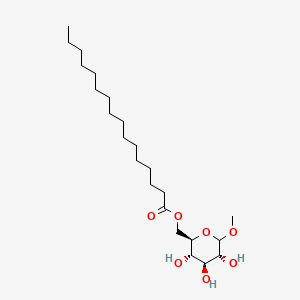
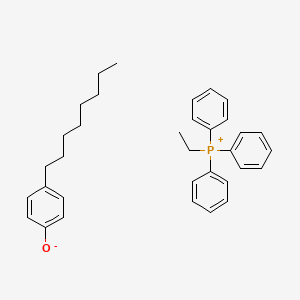
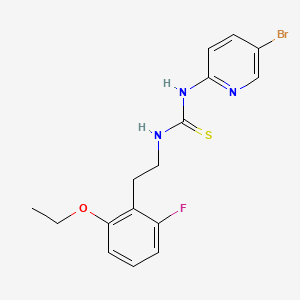

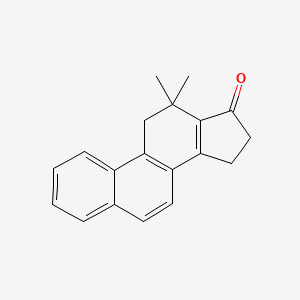
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)

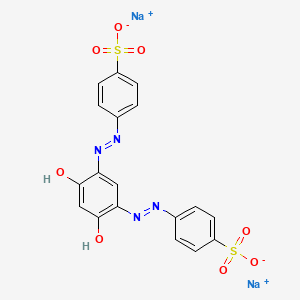
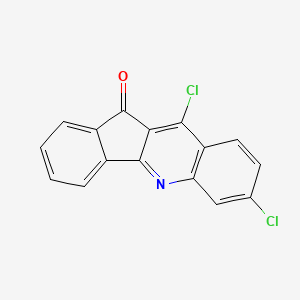
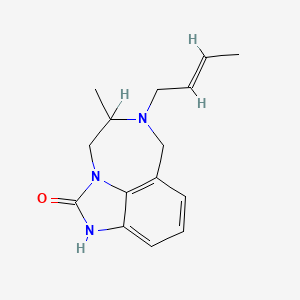
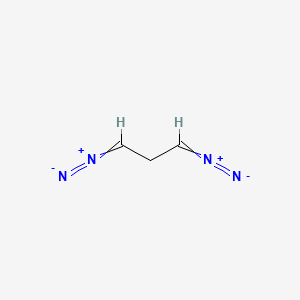
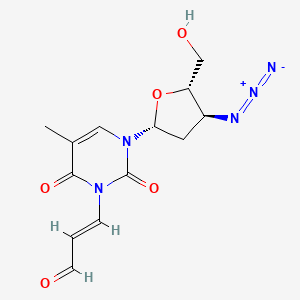
![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
